molecular formula C19H14FN3O3S B607252 EAI045

EAI045

Cat. No.: B607252
M. Wt: 383.4 g/mol
InChI Key: YTUFHOKUFOQRDF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

EAI045 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell-surface receptor tyrosine kinase, which, when mutated, can lead to uncontrolled cell proliferation and survival, contributing to the development of non-small cell lung cancer (NSCLC) . This compound specifically targets T790M and C797S EGFR mutants .

Mode of Action

Unlike conventional tyrosine kinase inhibitors that target the mutation site in the ATP binding pocket of EGFR, this compound operates differently. It disrupts receptor signaling independent of the ATP-binding site . This alternative mechanism of action helps overcome treatment resistance mutations common in the ATP binding site .

The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus enhancing the potency of the inhibitor .

Biochemical Pathways

This compound affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it disrupts the downstream signaling pathways that mediate cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in NSCLC .

Pharmacokinetics

This compound exhibits rapid absorption, with an apparent maximum concentration (t max) around 5 minutes . .

Result of Action

This compound’s action results in the inhibition of EGFR phosphorylation in cells expressing EGFR mutants . This inhibition disrupts the EGFR signaling pathway, thereby potentially inhibiting the growth of NSCLC tumors .

Action Environment

The efficacy of this compound can be influenced by certain environmental factors. For instance, the presence of epidermal growth factor (EGF), a ligand for EGFR, can reduce the efficacy of this compound against mutant EGFR . Additionally, the combined use of this compound and cetuximab, an EGFR-blocking antibody, is hypothesized to enhance the inhibitor’s potency .

Biochemical Analysis

Biochemical Properties

EAI045 is a potent inhibitor of the L858R/T790M mutant with 1000-fold selectivity versus wild type EGFR at 1 mM ATP . It disrupts receptor signaling independent of the ATP-binding site . The receptor activation leads to dimerization and tyrosine autophosphorylation .

Cellular Effects

This compound induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement . In H1975 cells, this compound potently decreased, but did not completely eliminate EGFR autophosphorylation and potently inhibited EGFR Y1173 phosphorylation .

Molecular Mechanism

This compound is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus increasing the potency of the inhibitor .

Temporal Effects in Laboratory Settings

In vitro, this compound was a good transport substrate of human ABCB1 . In vivo, oral this compound (20 mg/kg) was rapidly absorbed . This compound oral availability was not markedly altered .

Dosage Effects in Animal Models

In mice treated with this compound at 60 mg kg−1 by oral gavage once daily, combined treatment with cetuximab (1 mg intraperitoneally every other day) showed prominent tumour regressions, but these treated with this compound alone did not respond to the treatment .

Metabolic Pathways

The receptor activation leads to dimerization and tyrosine autophosphorylation . It induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement .

Transport and Distribution

Blood-brain barrier ABCB1 can markedly limit this compound brain accumulation . Moreover, elacridar coadministration can effectively reverse this process .

Subcellular Localization

This compound is a cell-surface receptor tyrosine kinase . The receptor activation leads to dimerization and tyrosine autophosphorylation .

Properties

IUPAC Name

2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUFHOKUFOQRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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